molecular formula C14H15FN2O2 B2612784 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide CAS No. 1351609-16-9

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide

Cat. No.: B2612784
CAS No.: 1351609-16-9
M. Wt: 262.284
InChI Key: FFNUQYLVXMERMC-UHFFFAOYSA-N
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Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide is a high-purity chemical reagent designed for research applications. This compound belongs to a class of small molecules featuring a benzamide core linked to a 1-cyclopropyl-5-oxopyrrolidin-3-yl amine group, a structural motif investigated for its potential to interact with key biological targets . Compounds with this scaffold are of significant interest in medicinal chemistry and neuroscience research, particularly as potential antagonists for ion channels and G-protein-coupled receptors (GPCRs) . For instance, structurally related benzamide compounds have been explored as calcitonin gene-related peptide (CGRP) receptor antagonists for migraine therapy and as inhibitors of voltage-gated sodium channels (e.g., Nav1.8) for pain management . The incorporation of the cyclopropyl group and the fluorine atom on the benzamide ring are common strategies in lead optimization to fine-tune the molecule's metabolic stability, binding affinity, and overall physicochemical properties . This makes this compound a valuable building block for developing novel bioactive compounds and a useful tool for probing complex signaling pathways in chemical biology. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-10-3-1-2-9(6-10)14(19)16-11-7-13(18)17(8-11)12-4-5-12/h1-3,6,11-12H,4-5,7-8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNUQYLVXMERMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the introduction of the cyclopropyl group. The final step involves the coupling of the fluorobenzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Key considerations include the selection of cost-effective raw materials, the use of environmentally friendly solvents, and the implementation of robust purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry: The unique chemical properties of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide make it valuable in various industrial applications, such as the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-fluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

Key Observations

Core Structure Diversity: The target compound’s pyrrolidinone core differs from the pyrimidinone-pyrazole (Compound 10), indazole (Compound 9b), and triazole thione (Compounds 4a-c, 5a-d) cores in analogs. The pyrrolidinone lactam may enhance solubility compared to non-polar triazole or pyrazole systems .

3-Fluorobenzamide is a common motif across all compounds, suggesting shared electronic properties (e.g., dipole interactions) and possible bioactivity.

Synthetic Challenges: Compound 10’s low yield (11%) highlights challenges in coupling reactions involving pyrimidinone intermediates . Analogs like 9b and 4a-c required multi-step syntheses and purification, emphasizing the complexity of introducing fluorinated benzamide groups into heterocyclic systems .

Analytical Characterization :

  • Fluorine’s presence in $^{19}$F NMR and deshielded protons in $^1$H NMR are critical for verifying substitution patterns in analogs (e.g., Compound 9b’s 2-fluoro group) .

Implications for Research and Development

  • Bioactivity Potential: Fluorobenzamide-containing compounds often target enzymes or receptors (e.g., adenylyl cyclase inhibition in Compound 10) .
  • Optimization Strategies: Replacing pyrimidinone or triazole cores with pyrrolidinone may improve solubility or reduce toxicity.
  • Synthetic Routes : BTFFH-mediated coupling (as in Compound 10) or piperazine-functionalized triazoles (as in 4a-c) could be adapted for the target compound’s synthesis .

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